

# The Discovery and Enduring Significance of Phenylalanine-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for a vast array of biologically active peptides that are crucial for intercellular communication and physiological regulation. This technical guide provides an in-depth exploration of the discovery and significance of key phenylalanine-containing peptides, including the opioid enkephalins, the multifaceted neuropeptide Y (NPY), and the gut-brain signaling molecule cholecystokinin (CCK). We delve into their physiological and pathological roles, present detailed experimental protocols for their synthesis and characterization, and visualize their complex signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals involved in peptide-based drug discovery and development.

# Introduction: The Foundational Role of Phenylalanine

First isolated in 1881 from lupine seedlings, phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from dietary sources.[1] Its chemical structure, featuring a benzyl side chain, imparts hydrophobicity, which is critical for the proper folding and stabilization of proteins.[2] Beyond its role in protein synthesis, phenylalanine is a vital precursor for the biosynthesis of several key molecules, including the amino acid tyrosine



and subsequent catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3]

The pivotal discovery of the genetic code for phenylalanine by Marshall W. Nirenberg in 1961, who found that an mRNA sequence of repeating uracil bases directed the synthesis of a polypeptide chain composed solely of phenylalanine, was a landmark achievement in molecular biology.[4] This discovery underscored the fundamental role of this amino acid in translating genetic information into functional proteins.

A critical aspect of phenylalanine metabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels, which can cause severe intellectual disability if left untreated.[5][6][7] This pathological condition highlights the importance of tightly regulated phenylalanine metabolism.

The incorporation of phenylalanine into peptide chains gives rise to a diverse group of signaling molecules with profound physiological effects. The aromatic side chain of phenylalanine often plays a crucial role in receptor binding and recognition, making these peptides potent and selective modulators of their respective targets. This guide will focus on three prominent examples: enkephalins, neuropeptide Y, and cholecystokinin.

# Key Phenylalanine-Containing Peptides: Discovery and Significance Enkephalins: The Body's Own Painkillers

The discovery of enkephalins in 1975 was a seminal moment in neuroscience, revealing the existence of endogenous opioid peptides.[8][9][10] These pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are the natural ligands for the body's opioid receptors and are involved in the regulation of pain, emotion, and stress responses.[8][9] They are produced from the precursor protein proenkephalin.[11] The phenylalanine residue at position 4 is critical for their interaction with opioid receptors.

#### Pathophysiological Significance:

 Pain Modulation: Enkephalins act as neurotransmitters in the central and peripheral nervous systems to dampen pain signals.[12]



- Stress and Emotion: They are implicated in the regulation of anxiety and the body's response to stress.[8]
- Cancer Therapy: Some studies suggest that Met-enkephalin may have anti-tumor activity and could be used to improve the quality of life in cancer patients.[5][10]

# Neuropeptide Y (NPY): A Master Regulator

Isolated from the porcine hypothalamus in 1982, Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian brain.[13][14] It is a key regulator of a wide range of physiological processes.

#### Pathophysiological Significance:

- Appetite and Metabolism: NPY is a potent stimulator of food intake and is implicated in the regulation of energy balance and obesity.[11]
- Anxiety and Stress: It exhibits anxiolytic (anxiety-reducing) effects and plays a role in stress resilience.[13][15]
- Cardiovascular Function: NPY is involved in the regulation of blood pressure.[15]
- Neuropsychiatric Disorders: Dysregulation of the NPY system has been linked to depression and other neuropsychiatric illnesses.[11][14]

# **Cholecystokinin (CCK): The Gut-Brain Connector**

Cholecystokinin (CCK) was first identified in 1928 as a hormone that stimulates gallbladder contraction.[16][17] It is a peptide hormone produced in the small intestine in response to the ingestion of fats and proteins.[17] CCK exists in various forms of different lengths, with the C-terminal phenylalanine being crucial for its biological activity.[18]

#### Pathophysiological Significance:

 Digestion: CCK stimulates the release of digestive enzymes from the pancreas and bile from the gallbladder.[17]



- Satiety: It acts as a satiety signal, reducing food intake by acting on both peripheral and central pathways.[16]
- Anxiety: CCK has been implicated in anxiety and panic disorders.[17]

# Quantitative Data on Phenylalanine Peptide-Receptor Interactions

The precise biological effects of these peptides are dictated by their binding affinities for their respective receptors and their potency in functional assays. The following tables summarize key quantitative data for enkephalins, NPY, and CCK.

Table 1: Binding Affinities (Ki/Kd) of Phenylalanine-Containing Peptides and Selective Ligands for Their Receptors



| Peptide/Ligand       | Receptor<br>Subtype  | Ki / Kd (nM) | Species/Syste<br>m           | Reference   |
|----------------------|----------------------|--------------|------------------------------|-------------|
| Leu-Enkephalin       | δ-Opioid<br>Receptor | 1.26         | [19]                         |             |
| Leu-Enkephalin       | μ-Opioid<br>Receptor | 1.7          | [19]                         |             |
| DAMGO                | μ-Opioid<br>Receptor | 3.46         | Native μ-OPR                 | [20][21]    |
| DPDPE                | δ-Opioid<br>Receptor | -            | EC50 = 5.2 nM<br>(MVD assay) | [7][22][23] |
| U-50,488             | к-Opioid<br>Receptor | 2.2          | [24]                         |             |
| U-50,488             | μ-Opioid<br>Receptor | 430          | [24]                         |             |
| [Phe7,Pro34]pN<br>PY | NPY Y1<br>Receptor   | <1           | [25]                         |             |
| [Phe7,Pro34]pN<br>PY | NPY Y2<br>Receptor   | ~30          | [25]                         |             |
| [Phe7,Pro34]pN<br>PY | NPY Y5<br>Receptor   | ~30          | [25]                         |             |
| 1229U91              | NPY Y1<br>Receptor   | 0.10         | Human SK-N-<br>MC cells      | [13]        |
| 1229U91              | NPY Y2<br>Receptor   | 700          | Human SK-N-<br>BE2 cells     | [13]        |
| BIBP3226             | NPY Y1<br>Receptor   | 1.1          | Rat                          | [26]        |

Table 2: Functional Assay Data (IC50/EC50) for Phenylalanine-Containing Peptides and Related Compounds



| Peptide/Co<br>mpound                      | Assay Type                         | Receptor<br>Subtype  | IC50 / EC50<br>(nM) | Cell<br>Line/Syste<br>m    | Reference |
|-------------------------------------------|------------------------------------|----------------------|---------------------|----------------------------|-----------|
| Leu-<br>Enkephalin<br>Analogs (1a-<br>1i) | cAMP<br>GloSensor (G<br>protein)   | δ-Opioid<br>Receptor | 4.6 - 48            | [19]                       |           |
| Leu-<br>Enkephalin<br>Analogs (1a-<br>1i) | cAMP<br>GloSensor (G<br>protein)   | μ-Opioid<br>Receptor | 41 - 302            | [19]                       |           |
| 1229U91                                   | NPY-induced<br>Calcium<br>Increase | NPY Y1<br>Receptor   | 0.27                | Human SK-<br>N-MC cells    | [13]      |
| CCK-8                                     | Amylase<br>Secretion               | CCK-A<br>Receptor    | 0.0004              | Rat<br>pancreatic<br>acini |           |
| CCK-7                                     | Amylase<br>Secretion               | CCK-A<br>Receptor    | 0.0007              | Rat<br>pancreatic<br>acini | [27]      |
| CCK-5                                     | Amylase<br>Secretion               | CCK-A<br>Receptor    | 20,000              | Rat<br>pancreatic<br>acini | [27]      |
| DPDPE                                     | Inhibition of contraction          | δ-Opioid<br>Receptor | 5.2                 | Mouse vas<br>deferens      | [22]      |

Table 3: Physiological Concentrations of Phenylalanine-Containing Peptides in Humans



| Peptide         | Fluid            | Concentration         | Condition                            | Reference |
|-----------------|------------------|-----------------------|--------------------------------------|-----------|
| Met-Enkephalin  | Plasma           | ~8 pg/mL              | Baseline                             | [5]       |
| Met-Enkephalin  | Plasma           | ~55 pg/mL             | After infusion                       | [5]       |
| Met-Enkephalin  | Plasma           | 65 pmol/L<br>(median) | Healthy controls                     | [16]      |
| Met-Enkephalin  | Plasma           | 6 ± 8.3 ug/ml         | SSc patients<br>(TOPO-I<br>positive) | [28]      |
| Leu-Enkephalin  | Plasma           | 95.6 ± 130 ug/ml      | SSc patients with digital pulp loss  | [28]      |
| Neuropeptide Y  | CSF              | 108 ± 18 pg/mL        | Normal subjects                      | [4]       |
| Neuropeptide Y  | CSF (central)    | 129 ± 19 pmol/L       | Intracranial<br>disorders            | [29]      |
| Neuropeptide Y  | CSF (peripheral) | 73 ± 9 pmol/L         | Intracranial<br>disorders            | [29]      |
| Neuropeptide Y  | CSF              | 792.1 ± 7.80<br>pg/mL | Healthy male volunteers              | [30]      |
| Neuropeptide Y  | Plasma           | 220.0 ± 3.63<br>pg/mL | Healthy male volunteers              | [30]      |
| Cholecystokinin | Plasma           | 1.0 ± 0.2 pM          | Fasting                              | [5][16]   |
| Cholecystokinin | Plasma           | 6.0 ± 1.6 pM          | Post-meal                            | [5][16]   |
| Cholecystokinin | Plasma           | 7.1 ± 1.1 pmol/L      | Post-meal (peak)                     | [4]       |

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of MetEnkephalin

This protocol outlines the manual synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) using Fmoc/tBu solid-phase chemistry on a Rink Amide resin to yield the C-terminally amidated



peptide.[10][27][31][32][33][34]

#### Materials:

- Rink Amide MBHA resin
- Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Cold diethyl ether
- · Fritted reaction vessel
- Shaker

- Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 1 hour.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add 20% piperidine in DMF and shake for 5 minutes. Drain.
  - Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes. Drain.
  - Wash the resin thoroughly with DMF (5 times).



- Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):
  - In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
  - Pre-activate for 2 minutes.
  - Add the activated amino acid solution to the resin.
  - Shake for 1-2 hours at room temperature.
  - Monitor the reaction completion using a Kaiser test.
  - Wash the resin with DMF (3 times).
- Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
- Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the resin with dichloromethane (DCM) and dry under vacuum.
  - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
  - Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  - Dry the crude peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



# **HPLC Purification of Synthetic Peptides**

High-performance liquid chromatography (HPLC) is essential for purifying synthetic peptides to a high degree.[1][21][35][36][37] Reversed-phase HPLC (RP-HPLC) is the most common method.

#### Materials:

- · Crude synthetic peptide
- HPLC system with a UV detector
- Preparative C18 RP-HPLC column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
- 0.45 μm syringe filter
- Lyophilizer

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm syringe filter.
- Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
- Chromatographic Separation:
  - Inject the filtered sample onto the column.
  - Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes).
  - Monitor the elution of the peptide at a suitable wavelength (e.g., 220 nm or 280 nm).



- Fraction Collection: Collect fractions corresponding to the major peaks.
- Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
- Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

# **Radioligand Competition Binding Assay**

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[12][33][38][39]

#### Materials:

- Cell membranes expressing the receptor of interest (e.g., opioid receptors)
- Radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptor)
- Unlabeled test compounds
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
- 96-well microplates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and cocktail

- Assay Setup: In a 96-well plate, set up the following in triplicate:
  - Total Binding: Radioligand and cell membranes in assay buffer.
  - Non-specific Binding: Radioligand, cell membranes, and a high concentration of an unlabeled ligand in assay buffer.



- Competition: Radioligand, cell membranes, and varying concentrations of the test compound in assay buffer.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding: Total Binding Non-specific Binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# **Intracellular Calcium Imaging Assay**

This assay measures the activation of Gq-coupled G protein-coupled receptors (GPCRs) by monitoring changes in intracellular calcium concentration.[14][22][23][24][26]

#### Materials:

- Cells expressing the GPCR of interest (e.g., CCK1 receptor)
- 96- or 384-well black-walled, clear-bottom microplates
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM)



- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Test compounds (agonists or antagonists)
- Fluorescence plate reader with kinetic reading capabilities

- Cell Plating: Seed the cells into the microplates and allow them to attach overnight.
- Dye Loading:
  - Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
  - Remove the cell culture medium and add the dye loading solution to each well.
  - Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
- Fluorescence Measurement:
  - Place the plate in the fluorescence plate reader.
  - Record a baseline fluorescence for 10-20 seconds.
  - The instrument will then automatically add the test compound (agonist) to the wells.
  - Continue to record the fluorescence intensity for several minutes.
- Data Analysis:
  - The change in fluorescence intensity over time reflects the increase in intracellular calcium.
  - For agonist dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50 value.



 For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

# Signaling Pathways of Phenylalanine-Containing Peptides

The biological effects of enkephalins, NPY, and CCK are mediated by their interaction with specific GPCRs, which triggers intracellular signaling cascades.

# **Enkephalin Signaling Pathway**

Enkephalins primarily signal through  $\mu$ - and  $\delta$ -opioid receptors, which are coupled to inhibitory G proteins (Gi/Go).



Click to download full resolution via product page

Enkephalin signaling pathway.

# **Neuropeptide Y (NPY) Signaling Pathway**

NPY exerts its effects through a family of Y receptors (Y1, Y2, Y4, Y5), which are also primarily coupled to Gi/Go proteins.[2][3][6][13][15][17][25][37][40][41][42]





Click to download full resolution via product page

Neuropeptide Y (NPY) signaling pathway.

# **Cholecystokinin (CCK) Signaling Pathway**

CCK acts through two main receptor subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), which are primarily coupled to Gq proteins, leading to an increase in intracellular calcium.[3][8][19][20][29][35][40][42][43][44]



Click to download full resolution via product page

Cholecystokinin (CCK) signaling pathway.

# **Conclusion and Future Directions**

The discovery of phenylalanine-containing peptides has revolutionized our understanding of physiology and pharmacology. From the management of pain with opioid analogs to the



development of therapies for metabolic and psychiatric disorders, the study of these peptides continues to be a vibrant and fruitful area of research. The detailed methodologies and signaling pathway diagrams provided in this guide offer a foundation for further investigation and innovation.

Future research will likely focus on the development of peptide analogs with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. The elucidation of the complexities of biased agonism at GPCRs will open new avenues for designing drugs with greater efficacy and fewer side effects. Furthermore, the expanding knowledge of the gutbrain axis and the role of peptides like CCK and NPY will undoubtedly lead to novel therapeutic strategies for a range of disorders. The foundational role of phenylalanine in these critical signaling molecules ensures that it will remain a key focus in the field of drug discovery and development for years to come.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y immunoreactivity in human cerebrospinal fluid PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptidesociety.org [peptidesociety.org]
- 6. Increased met-enkephalin plasma levels in hemodialysis patients with or without pruritus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPDPE | delta Opioid Receptor Agonists: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 9. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 16. Methionine enkephalin is increased in plasma in acute liver disease and is present in bile and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Y1, Y2 and Y5 subtypes of the neuropeptide Y (NPY) receptor in rabbit kidney. Sensitivity of ligand binding to guanine nucleotides and phospholipase C inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Opioid Receptors [sigmaaldrich.com]
- 19. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors | MDPI [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. DAMGO | MOR agonist | Probechem Biochemicals [probechem.com]
- 22. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 23. DPDPE Wikipedia [en.wikipedia.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Novel analogues of neuropeptide Y with a preference for the Y1-receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. benchchem.com [benchchem.com]
- 28. Plasma endogenous enkephalin levels in early systemic sclerosis: clinical and laboratory associations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Neuropeptide Y levels in central and peripheral cerebrospinal fluid in patients with intracranial disorders PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 30. Characterization of cerebrospinal fluid (CSF) and plasma NPY levels in normal volunteers over a 24-h timeframe PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cerebrospinal fluid concentrations of neuropeptide Y in depressed patients and in controls PMC [pmc.ncbi.nlm.nih.gov]
- 32. chem.uci.edu [chem.uci.edu]
- 33. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Creative Peptides [creative-peptides.com]
- 34. chempep.com [chempep.com]
- 35. researchgate.net [researchgate.net]
- 36. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 37. Neuropeptide Y receptors: how to get subtype selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. DAMGO | potent μ opioid receptor agonist | Hello Bio [hellobio.com]
- 40. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 41. Neuropeptide Y receptor subtypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 43. Met-enkephalin circulates in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Phenylalanine-Containing Peptides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329477#discovery-and-significance-of-phenylalanine-peptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com